![molecular formula C23H38O5 B14111136 1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B14111136.png)
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(14,15-Epoxyeicosatrienoyl) Glycerol is a novel metabolite derived from arachidonic acid through the cytochrome P450 enzyme system. This compound is known for its potent mitogenic activity, particularly in renal epithelial cells . It is a significant player in the endocannabinoid system, acting as an agonist for cannabinoid receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(14,15-Epoxyeicosatrienoyl) Glycerol is synthesized through the cytochrome P450-mediated oxidation of arachidonic acid. The reaction involves the formation of an epoxide group at the 14,15-position of the eicosatrienoic acid, which is then esterified with glycerol .
Industrial Production Methods: Industrial production of 2-(14,15-Epoxyeicosatrienoyl) Glycerol typically involves the use of recombinant cytochrome P450 enzymes to catalyze the oxidation of arachidonic acid. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(14,15-Epoxyeicosatrienoyl) Glycerol undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Diols: Formed through the oxidation of the epoxide group.
Alcohols: Resulting from the reduction of the epoxide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(14,15-Epoxyeicosatrienoyl) Glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and cytochrome P450-mediated reactions.
Wirkmechanismus
2-(14,15-Epoxyeicosatrienoyl) Glycerol exerts its effects primarily through the activation of cannabinoid receptors CB1R and CB2R. It acts as an agonist, binding to these receptors and modulating various signaling pathways. The compound also activates the tumor necrosis factor alpha-converting enzyme (ADAM17), leading to the release of soluble transforming growth factor alpha (TGF-alpha) and subsequent activation of the epidermal growth factor receptor (EGFR). This pathway is crucial for its mitogenic activity in renal epithelial cells .
Vergleich Mit ähnlichen Verbindungen
2-Arachidonoylglycerol: Another endocannabinoid with similar receptor binding properties.
2-(11,12-Epoxyeicosatrienoyl) Glycerol: A structurally related compound with similar biological activities.
Uniqueness: 2-(14,15-Epoxyeicosatrienoyl) Glycerol is unique due to its specific epoxide position and its potent mitogenic activity in renal epithelial cells. Unlike 2-Arachidonoylglycerol, it has a distinct mechanism involving the activation of ADAM17 and EGFR .
Eigenschaften
Molekularformel |
C23H38O5 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate |
InChI |
InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h4,6-7,9-10,13,20-22,24-25H,2-3,5,8,11-12,14-19H2,1H3/b6-4-,9-7-,13-10-/t21-,22+/m1/s1 |
InChI-Schlüssel |
LPMVKZXODWQHGJ-LPGBQIIWSA-N |
Isomerische SMILES |
CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO |
Kanonische SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


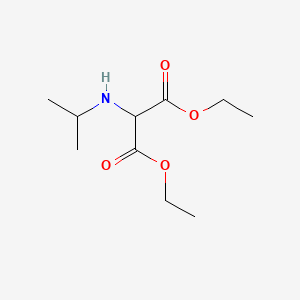
![1-(4-Chlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111055.png)
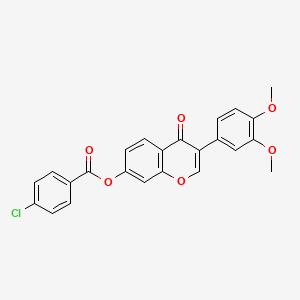
![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14111066.png)
![3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid](/img/structure/B14111078.png)
![10,12-Dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14111083.png)
![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14111089.png)
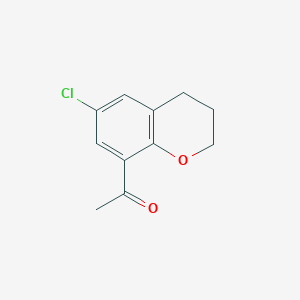
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111113.png)
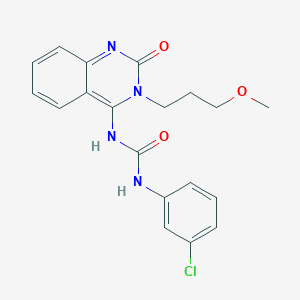
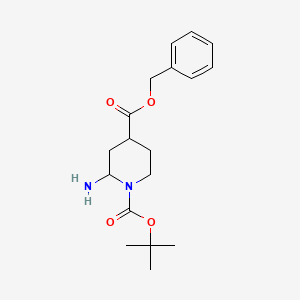
![7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111123.png)
![7-Bromo-2-(4-methyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111124.png)
![1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111128.png)
